7-Phenyl-3-heptene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26447-65-4 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
hept-4-enylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h3-4,6,8-9,11-12H,2,5,7,10H2,1H3 |
InChI Key |
SQHALWUTJHPRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 7 Phenyl 3 Heptene
Electrophilic Addition Reactions to the Alkene Moiety
The π bond of the alkene in 7-phenyl-3-heptene is susceptible to attack by electrophiles, leading to the formation of new sigma bonds. libretexts.org These reactions typically proceed through charged intermediates, and their outcomes are governed by principles of carbocation stability.
Hydrohalogenation: When treated with hydrogen halides (e.g., HCl, HBr, HI), this compound undergoes hydrohalogenation. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond by the acidic hydrogen of the hydrogen halide. libretexts.org This protonation occurs in a manner that generates the most stable carbocation intermediate, in accordance with Markovnikov's rule. masterorganicchemistry.comyoutube.com For this compound, this would involve the formation of a secondary carbocation at either carbon 3 or carbon 4. The subsequent attack of the halide ion on this carbocation completes the addition. libretexts.org The reaction rate is influenced by the strength of the H-X bond, which weakens as the size of the halogen increases. libretexts.org
Table 1: Halogenation and Hydrohalogenation of this compound
| Reaction | Reagent | Intermediate | Major Product | Regioselectivity |
|---|---|---|---|---|
| Halogenation | Br₂ in CCl₄ | Bromonium ion | 3,4-Dibromo-7-phenylheptane | N/A |
| Hydrohalogenation | HBr | Secondary Carbocation | 4-Bromo-7-phenylheptane | Markovnikov |
Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, water can add across the double bond of this compound in a reaction known as hydration. wikipedia.org Similar to hydrohalogenation, this reaction proceeds through the formation of the most stable carbocation intermediate, leading to a Markovnikov-oriented product where the hydroxyl group adds to the more substituted carbon of the former double bond.
Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of alkenes. wikipedia.orgyoutube.com In the first step, borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition, with the boron atom attaching to the less sterically hindered carbon. masterorganicchemistry.comyoutube.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol with anti-Markovnikov regiochemistry. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Hydration Reactions of this compound
| Reaction | Reagents | Key Feature | Major Product | Regioselectivity |
|---|---|---|---|---|
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Carbocation intermediate | 7-Phenylheptan-4-ol | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Syn-addition of B-H | 7-Phenylheptan-3-ol | Anti-Markovnikov |
Carbene Addition: Carbenes, which are neutral species containing a divalent carbon atom, can add to the double bond of this compound to form cyclopropane (B1198618) derivatives. This reaction is typically a concerted cycloaddition, meaning the stereochemistry of the alkene is retained in the product. For example, dichlorocarbene, generated from chloroform (B151607) and a strong base, would yield a dichlorocyclopropane.
Nitrene Addition: Analogous to carbenes, nitrenes are electron-deficient nitrogen species that can add to alkenes to form three-membered heterocyclic rings called aziridines. acs.org The reaction of this compound with a nitrene, often generated from the thermal or photochemical decomposition of an azide, would result in the formation of a phenylheptyl-substituted aziridine.
Table 3: Carbene and Nitrene Additions to this compound
| Reaction Type | Reagent Source | Reactive Intermediate | Product Type |
|---|---|---|---|
| Carbene Addition | CHCl₃, KOH | Dichlorocarbene (:CCl₂) | Dichlorocyclopropane derivative |
| Nitrene Addition | Ethyl azidoformate, Δ or hν | Ethoxycarbonylnitrene | Aziridine derivative |
Radical Reactions and Their Mechanisms
In addition to electrophilic additions, the double bond of this compound can also participate in reactions involving free radical intermediates. These reactions often exhibit different regioselectivity compared to their ionic counterparts.
The addition of hydrogen bromide to an alkene can proceed through a radical mechanism in the presence of peroxides. This reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the double bond of this compound in a way that produces the more stable radical intermediate. In this case, addition to carbon-4 would yield a more stable secondary radical at carbon-3. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and propagate the radical chain. This mechanism results in the anti-Markovnikov addition of HBr.
Table 4: Free Radical Addition to this compound
| Reaction | Reagents | Intermediate | Major Product | Regioselectivity |
|---|---|---|---|---|
| Radical Addition of HBr | HBr, ROOR (peroxide) | Secondary Radical | 3-Bromo-7-phenylheptane | Anti-Markovnikov |
Intramolecular radical cyclization can be a powerful tool for the formation of cyclic compounds. While specific studies on this compound are not available, it is conceivable that a suitably functionalized derivative could undergo such a reaction. For instance, if a radical were generated at a position on the alkyl chain, it could potentially add to the double bond or the phenyl ring. For example, a radical generated at the benzylic position (carbon 7) could, under appropriate conditions, lead to intramolecular cyclization. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the stability of the transition states leading to the various possible ring sizes. ntu.edu.tw
Table 5: Hypothetical Radical Cyclization of a this compound Derivative
| Initial Radical Position | Cyclization Target | Potential Product | Ring Size |
|---|---|---|---|
| Carbon 7 | Double Bond (C3 or C4) | Phenyl-substituted cyclopentane (B165970) or cyclohexane (B81311) derivative | 5 or 6 |
| Carbon 2 | Phenyl Ring | Tetralin derivative | 6 |
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, featuring both a phenyl ring and an alkene chain, allows for a variety of intramolecular reactions. These transformations are typically initiated by activating either the phenyl ring or the double bond, often under acidic conditions, leading to the formation of new cyclic structures or isomeric products.
Friedel-Crafts Type Cyclizations Involving the Phenyl Ring and Alkene Chain
Intramolecular Friedel-Crafts alkylation is a powerful method for forming cyclic structures. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this reaction involves the generation of a carbocation on the heptene (B3026448) chain, which then acts as an electrophile, attacking the nucleophilic phenyl ring.
The mechanism typically begins with the protonation of the C=C double bond by a strong acid, forming a secondary carbocation. For cyclization to occur efficiently, this carbocation must be positioned to allow for the formation of a stable 5-, 6-, or 7-membered ring. masterorganicchemistry.com In the native structure of this compound, direct cyclization from the initially formed C-3 or C-4 carbocation would lead to a highly strained, large ring, which is thermodynamically unfavorable.
However, under acidic conditions, the initial carbocation can undergo a series of hydride shifts, leading to more stable carbocation intermediates. A rearranged carbocation at the C-6 position, for example, could facilitate an electrophilic aromatic substitution to form a six-membered ring, yielding a substituted tetralin derivative. The formation of six-membered rings is generally favored in intramolecular Friedel-Crafts reactions over five- or seven-membered rings. masterorganicchemistry.com
The reaction is typically catalyzed by Lewis acids or strong Brønsted acids. nih.govnih.gov The choice of catalyst and reaction conditions can significantly influence the product distribution, including the degree of rearrangement and the yield of the cyclized product.
Table 1: Typical Catalysts and Conditions for Intramolecular Friedel-Crafts Alkylation
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Lewis Acids | AlCl₃, FeCl₃, BF₃·OEt₂ nih.gov | Anhydrous, non-polar solvent |
| Brønsted Acids | H₂SO₄, H₃PO₄, Trifluoroacetic Acid (TFA) d-nb.info | Moderate to high temperatures |
Skeletal Rearrangements and Isomerization
Beyond cyclization, this compound can undergo isomerization and skeletal rearrangements, particularly under catalytic conditions. cambridgescholars.com These reactions can alter the position of the double bond or the connectivity of the carbon framework.
Isomerization: Double bond migration is a common isomerization process for alkenes. In the presence of acid or metal catalysts, the double bond in this compound can shift to other positions along the heptene chain. nefthim.com This can lead to a mixture of isomers, such as 7-phenyl-1-heptene, 7-phenyl-2-heptene, and others. The equilibrium distribution of these isomers is dependent on their relative thermodynamic stabilities. Catalysts used for n-heptane isomerization, such as platinum-supported zeolites or sulfated zirconia, can facilitate such transformations. mdpi.comresearchgate.net
Skeletal Rearrangement: More profound structural changes involve the rearrangement of the carbon skeleton. These reactions typically proceed through carbocation intermediates, similar to the initial steps of Friedel-Crafts cyclization. cambridgescholars.comacs.org Hydride and alkyl shifts can lead to the formation of branched-chain isomers. For instance, a carbocation formed on the heptene chain could trigger a rearrangement to form a more stable tertiary carbocation, ultimately leading to a branched phenylalkene. Such skeletal rearrangements are often observed as competing pathways during acid-catalyzed cyclization reactions. acs.orgacs.org
Table 2: Catalytic Systems for Alkane/Alkene Isomerization
| Catalyst System | Description |
|---|---|
| Bifunctional Catalysts (e.g., Pt/Zeolites) | Possess both metal sites for hydrogenation/dehydrogenation and acid sites for C-C bond rearrangement. nefthim.com |
| Molybdenum Oxides/Suboxides | Can operate at higher temperatures and show resistance to certain catalyst poisons. nefthim.commdpi.com |
Hydrogenation and Dehydrogenation Studies
The alkene and aromatic moieties of this compound can both undergo reduction (hydrogenation) or oxidation (dehydrogenation) under appropriate catalytic conditions. The selectivity of these reactions is highly dependent on the catalyst and reaction parameters.
Hydrogenation: Catalytic hydrogenation involves the addition of hydrogen (H₂) across double bonds. libretexts.org For this compound, two distinct hydrogenation events are possible: the reduction of the C=C double bond and the reduction of the phenyl ring.
Selective Alkene Hydrogenation: The alkene double bond is significantly more reactive towards hydrogenation than the aromatic ring. libretexts.orgopenstax.org Using common catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under mild conditions (low pressure and temperature), the double bond can be selectively reduced to yield 1-phenylheptane. libretexts.orglibretexts.org
Aromatic Ring Hydrogenation: To reduce the aromatic ring, more forcing conditions are required, such as higher hydrogen pressures and temperatures, often in conjunction with more active catalysts like rhodium on carbon (Rh/C) or Raney nickel. libretexts.orglumenlearning.com Under these conditions, both the alkene and the phenyl ring would be hydrogenated, leading to the formation of cyclohexylheptane. It is also possible to hydrogenate the ring while leaving the double bond intact, though this requires specialized catalysts and conditions. acs.org
Table 3: Conditions for Selective Hydrogenation of Phenylalkenes
| Catalyst | Pressure (H₂) | Temperature | Primary Product from this compound |
|---|---|---|---|
| Pd/C | Low (~1 atm) | Room Temp | 1-Phenylheptane libretexts.org |
| PtO₂ | Low (~1-3 atm) | Room Temp | 1-Phenylheptane |
| Rh/C | High (>50 atm) | Elevated | Cyclohexylheptane libretexts.org |
Dehydrogenation: Catalytic dehydrogenation is an oxidative process that removes hydrogen to form new double bonds or aromatic systems. For this compound, this can manifest as cyclodehydrogenation, where the molecule first cyclizes and then aromatizes. researchgate.netrsc.org This process, often referred to as a Scholl-type reaction when it involves aryl-aryl coupling, typically requires high temperatures and catalysts like platinum (Pt) or chromium(III) oxide (Cr₂O₃) on an alumina (B75360) support. The reaction could potentially proceed through an initial intramolecular cyclization to form a substituted tetralin, followed by dehydrogenation to yield a substituted naphthalene (B1677914) derivative. This is a key reaction in petroleum reforming for increasing the aromatic content and octane (B31449) number of fuels.
Catalysis in the Chemistry of 7 Phenyl 3 Heptene
Homogeneous Catalysis for Alkene Transformations
Homogeneous catalysis offers a precise toolkit for modifying the olefinic bond in structures like 7-phenyl-3-heptene, enabling the construction of complex molecular architectures under mild conditions.
Gold-Catalyzed Cycloisomerizations and Related Reactions
Gold catalysts, renowned for their unique π-acidity, excel at activating unsaturated carbon-carbon bonds for nucleophilic attack. google.com For a substrate like this compound, this carbophilicity opens the door to intramolecular hydroarylation, a reaction where the pendant phenyl group acts as an internal nucleophile, attacking the gold-activated double bond. rsc.org This process would lead to the formation of a new carbocyclic ring system.
The proposed mechanism for such a transformation begins with the coordination of a cationic gold(I) species to the alkene in this compound. nih.gov This activation polarizes the double bond, making it susceptible to a Friedel-Crafts-type attack by the electron-rich phenyl ring. Subsequent rearomatization and protodeauration would yield the cyclized product and regenerate the active gold catalyst. nih.gov While this reaction is well-documented for substrates like allenes and enynes, the principles are directly applicable to the phenyl-alkene structure of this compound. rsc.orgnih.govresearchgate.net
Table 1: Examples of Gold-Catalyzed Hydroarylation on Analogous Substrates A representative table illustrating typical conditions and outcomes for gold-catalyzed intramolecular hydroarylation reactions on substrates similar to this compound.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Ph₃PAuNTf₂ | Arene-allene | Vinyl-substituted benzocycle | ~90% | nih.gov |
| (C₆F₅)₃PAuCl/AgNTf₂ | Arene-alkyne | Tetrahydrobenzo[g]quinoline | High | researchgate.net |
| Cationic Phosphonite-Au | Diyne | Carbo google.comhelicene | Good | researchgate.net |
Palladium and Ruthenium Catalysis in Olefin Modifications
Palladium and ruthenium complexes are cornerstones of modern organic synthesis, particularly for their versatility in transforming olefins.
Palladium-Catalyzed Reactions: The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, represents a powerful method for extending the carbon skeleton of this compound. organic-chemistry.orgwikipedia.org In this process, the double bond of this compound could react with a variety of aryl halides in the presence of a palladium(0) catalyst and a base to form a more complex, substituted alkene. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of the halide to the Pd(0) center, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org The regioselectivity of the insertion can often be controlled by the choice of ligands and substrates. libretexts.org
Ruthenium-Catalyzed Reactions: Ruthenium-based catalysts are particularly famous for olefin metathesis. For this compound, this could involve self-metathesis to yield 1,8-diphenyl-4-octene and 2-butene, or cross-metathesis with another olefin to generate new, unsymmetrical products. The reaction is initiated by a ruthenium-alkylidene complex, which engages the alkene in a [2+2] cycloaddition to form a metallacyclobutane intermediate, leading to the exchange of alkylidene fragments. nih.gov Ruthenium catalysts are also highly effective for the hydrogenation of alkenes, which would convert this compound into 1-phenylheptane. acs.orgnih.gov
Table 2: Overview of Potential Pd and Ru-Catalyzed Transformations This table outlines key olefin modifications applicable to this compound using palladium and ruthenium catalysts.
| Reaction Type | Metal Catalyst | Typical Precursor | Key Transformation |
|---|---|---|---|
| Mizoroki-Heck Coupling | Palladium | Pd(OAc)₂ | C-C bond formation with aryl halide |
| Olefin Metathesis | Ruthenium | Grubbs' Catalysts | Alkylidene exchange |
| Hydrogenation | Ruthenium | HRu(CO)Cl(PCy₃)₂ | Alkene saturation to alkane |
Organocatalytic Approaches to this compound Derivatives
Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative for functionalizing alkenes. Two prominent applications for a substrate like this compound are epoxidation and Michael additions.
Epoxidation: The double bond can be converted into an epoxide, a versatile synthetic intermediate. Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide are a sustainable option. rsc.orgresearchgate.net The aldehyde reacts with the oxidant to form a catalytic dioxirane (B86890) intermediate, which then transfers an oxygen atom to the alkene. organic-chemistry.org
Michael Addition: In the presence of a chiral amine catalyst, such as a derivative of diphenylethylenediamine, the double bond of an activated alkene can act as an electrophile in a Michael addition. mdpi.commdpi.com While the unactivated double bond in this compound is not a typical Michael acceptor, derivatization to an α,β-unsaturated ketone or nitroalkene would make it amenable to this reaction. The catalyst forms an enamine with a nucleophile (like a ketone or aldehyde), which then adds to the activated alkene in a highly enantioselective manner. mdpi.comresearchgate.net
Heterogeneous Catalysis for Saturation and Isomerization
Heterogeneous catalysts, typically solid materials like metals on a support or zeolites, are crucial in industrial processes due to their stability and ease of separation. For this compound, their primary applications would be hydrogenation (saturation) and isomerization.
Saturation: The complete reduction of the double bond in this compound to yield 1-phenylheptane can be efficiently achieved through heterogeneous hydrogenation. This process commonly employs catalysts such as nickel, platinum, or palladium supported on materials like carbon or silica. nih.govresearchgate.net Recent work has shown that even highly reduced nickel complexes can serve as precursors for active nickel nanoparticle catalysts that hydrogenate sterically hindered olefins under mild conditions. nih.govresearchgate.net Bimetallic catalysts, such as Pt-Ni alloys, have also been developed for the diastereoselective hydrogenation of functionalized olefins. researchgate.net
Isomerization: The position of the double bond within the heptene (B3026448) chain can be altered through isomerization, a reaction often catalyzed by solid acids like zeolites (e.g., ZSM-5, ZSM-35, MCM-22). google.comacs.orggoogle.com This carbon-carbon double bond (CCDB) isomerization proceeds via the formation of a carbocation intermediate upon interaction of the olefin with the catalyst's acid sites. researchgate.net This allows for the migration of the double bond along the carbon chain to form a mixture of internal olefins, with the product distribution often governed by thermodynamic stability. researchgate.net Such processes are fundamental in petroleum refining for upgrading light olefin streams. acs.orgmdpi.com
Mechanistic Investigations of Catalytic Processes
Understanding the reaction mechanisms and the factors that control them is essential for optimizing existing catalytic systems and designing new ones.
Ligand Effects on Reactivity and Selectivity
In homogeneous catalysis, the ligands coordinated to the metal center play a decisive role in determining the catalyst's activity, stability, and selectivity.
Palladium Catalysis: In Mizoroki-Heck reactions, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is critical. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. libretexts.orgenscm.fr For example, bulky, electron-rich phosphine ligands can promote the initial oxidative addition step and stabilize the active Pd(0) species. scite.ai Bidentate ligands, such as BINAP, can influence the regioselectivity and are crucial for developing asymmetric versions of the reaction. libretexts.org
Transition State Analysis in Catalyzed Reactions
The stereochemical outcome of catalytic reactions, such as olefin metathesis for the synthesis of this compound, is largely determined by the relative energies of the possible transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of these transition states and understanding the factors that govern selectivity. pitt.eduresearchgate.net
In the context of ruthenium-catalyzed olefin metathesis, the key mechanistic steps involve the formation of a metallacyclobutane intermediate. researchgate.net The geometry of the transition state leading to and from this intermediate dictates whether the resulting olefin will have an E or Z configuration. For the formation of this compound through a cross-metathesis reaction, the orientation of the phenylpropyl and propyl substituents on the metallacyclobutane ring in the transition state is critical.
Detailed DFT calculations on similar systems have revealed that the transition state for the cycloreversion of the metallacyclobutane is often the rate-determining step and controls the stereoselectivity. uib.nouib.no The relative energies of the transition states leading to the E and Z isomers are influenced by steric and electronic interactions between the substituents and the ligands on the ruthenium catalyst. For instance, catalysts can be designed to favor anti-disposed substituents in the transition state, which leads to the formation of the E-olefin. uib.nouib.no Conversely, specific ligand architectures can create steric hindrance that favors a syn-disposed arrangement, resulting in the Z-isomer. researchgate.net
The energy difference between the transition states leading to the (Z)- and (E)-olefins can be small, often only a few kilocalories per mole, yet this is sufficient to impart high stereoselectivity. researchgate.net Computational studies allow for the precise calculation of these energy barriers, providing a theoretical basis for experimental observations of selectivity. researchgate.net
Table 1: Hypothetical Transition State Energy Differences for the Formation of this compound Isomers
| Catalyst System | Transition State Geometry | Calculated Energy Difference (kcal/mol) | Predicted Major Isomer |
| Grubbs 2nd Gen. | Favors anti-disposed substituents | 2.5 | E |
| Z-Selective Catalyst | Favors syn-disposed substituents | 2.2 | Z |
| Non-selective Catalyst | Similar energy for syn/anti | < 0.5 | Mixture of E and Z |
Design and Optimization of Catalytic Systems for this compound Derivatives
The rational design and optimization of catalytic systems are crucial for the efficient and selective synthesis of this compound and its derivatives. This process relies heavily on understanding the reaction mechanism and the structure-activity relationships of the catalyst. pitt.edu The modular nature of many modern catalysts, such as the Grubbs-type ruthenium complexes, allows for systematic modification of their components to fine-tune their performance. umicore.comresearchgate.net
Key components of a catalytic system that can be optimized include:
The Metal Center: While ruthenium is common for olefin metathesis, other transition metals can be employed for different transformations.
The Ligands: The ancillary ligands attached to the metal center have a profound impact on the catalyst's activity, stability, and selectivity. pitt.edu For instance, modifying the N-heterocyclic carbene (NHC) ligands in Grubbs catalysts can significantly alter the steric environment around the metal, thereby influencing stereoselectivity. nih.gov
Reaction Conditions: Parameters such as solvent, temperature, and reactant concentrations are critical for optimizing catalyst performance and product yield. umicore.com
For the synthesis of specific derivatives of this compound, a catalyst must be chosen or designed to be compatible with other functional groups present in the molecule. For example, if a derivative contains an ester or an amide group, the catalyst must be tolerant of these functionalities. researchgate.net
Computational modeling plays a vital role in the modern catalyst design process. By simulating the catalytic cycle and transition states for various catalyst architectures, researchers can predict which modifications are most likely to lead to improved performance. uib.noresearchgate.net This in-silico screening significantly reduces the amount of trial-and-error experimentation required.
Table 2: Parameters for Optimization of Catalytic Systems for this compound Synthesis
| Parameter | Objective | Method of Optimization |
| Catalyst Activity | High turnover number and frequency | Ligand modification (e.g., electron-donating groups), choice of metal |
| Stereoselectivity | High ratio of desired (E or Z) isomer | Steric and electronic tuning of ligands to control transition state energies |
| Functional Group Tolerance | Compatibility with various functional groups | Selection of robust catalysts (e.g., modern Grubbs catalysts) |
| Process Efficiency | Low catalyst loading, mild reaction conditions | Optimization of reaction parameters (temperature, concentration, solvent) |
The development of new catalytic systems is an ongoing field of research, with a continuous drive towards more active, selective, and sustainable catalysts. researchgate.net For the synthesis of this compound and its derivatives, this translates to the ability to produce these compounds more efficiently and with greater control over their molecular architecture.
Spectroscopic and Advanced Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 7-phenyl-3-heptene, offering insights into its proton and carbon framework.
Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between 7.1 and 7.3 ppm. The olefinic protons on the C3 and C4 carbons of the heptene (B3026448) chain produce signals in the range of 5.3 to 5.5 ppm, with their coupling constants providing information about the double bond's stereochemistry (cis or trans). The allylic protons on C2 and C5, as well as the other methylene (B1212753) and methyl protons of the heptyl chain, resonate in the upfield region, generally between 0.9 and 2.7 ppm.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. nih.gov The carbons of the phenyl ring typically resonate between 125 and 142 ppm. The olefinic carbons (C3 and C4) are observed in the 128 to 132 ppm range. The aliphatic carbons of the heptene chain appear at higher field strengths, with the terminal methyl carbon showing the most upfield signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 0.9 (t) | 13.7 |
| C2 | 2.0 (quintet) | 22.8 |
| C3 | 5.4 (m) | 129.2 |
| C4 | 5.4 (m) | 131.5 |
| C5 | 2.1 (q) | 32.4 |
| C6 | 1.7 (quintet) | 31.5 |
| C7 | 2.6 (t) | 35.8 |
| Phenyl C (C1') | - | 142.5 |
| Phenyl C (C2'/C6') | 7.2 (m) | 128.4 |
| Phenyl C (C3'/C5') | 7.3 (m) | 128.3 |
| Phenyl C (C4') | 7.1 (m) | 125.6 |
Note: The data presented are predicted values and may vary based on solvent and experimental conditions. The multiplicity of the proton signals is indicated in parentheses (t = triplet, q = quartet, m = multiplet).
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical and Conformational Analysis
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectra of this compound and determining its three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduprinceton.edu For this compound, COSY spectra would show correlations between the olefinic protons and their adjacent allylic protons, as well as between the protons of the contiguous methylene groups in the heptyl chain. This helps to trace the carbon skeleton from one end to the other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduprinceton.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, simplifying the assignment of the aliphatic and aromatic regions of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. sdsu.eduprinceton.edu This technique is particularly useful for connecting different fragments of the molecule. For instance, HMBC can show correlations between the protons on C5 and the phenyl carbons, confirming the connectivity between the heptene chain and the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is essential for stereochemical and conformational analysis. researchgate.netresearchgate.netmdpi.com For this compound, NOESY can help to establish the cis or trans geometry of the double bond by observing the through-space interactions between the olefinic protons and the protons on the adjacent carbons. It can also provide insights into the preferred conformation of the flexible heptyl chain.
Dynamic NMR for Rotational Barriers and Fluxional Processes
Dynamic NMR (DNMR) studies can provide information about the energetic barriers to bond rotation and other conformational changes within the this compound molecule. mdpi.comresearchgate.net The rotation around the C-C single bonds of the heptyl chain and the bond connecting the phenyl group to the chain can be investigated by monitoring the NMR spectra at different temperatures. At low temperatures, distinct signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases and the rate of interconversion becomes faster than the NMR timescale. These studies can reveal the rotational barriers and the relative populations of different conformers. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound with high precision. researchgate.net The experimentally determined accurate mass can then be compared to the calculated mass for the molecular formula C₁₃H₁₈ to confirm the elemental composition. The monoisotopic mass of this compound is 174.14085 Da. nih.gov
Fragmentation Pathway Analysis and Structural Corroboration
Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion (M⁺˙) and various fragment ions, which provide a characteristic fragmentation pattern. The analysis of these fragments helps to corroborate the proposed structure.
Common fragmentation pathways for alkenes include cleavage of bonds allylic to the double bond. For this compound, this could lead to the loss of an ethyl radical or a propyl radical. Aromatic compounds often show a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91), formed by rearrangement of the benzyl (B1604629) fragment. The base peak in the GC-MS spectrum of a similar compound, 3-heptene, 7-phenyl-, is observed at m/z 104. nih.gov Other significant fragments are often seen at m/z 91 and 92. nih.gov The fragmentation pattern of alkanes often shows clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
Table 2: Common Fragment Ions in the Mass Spectrum of Phenyl-Alkenes
| m/z | Proposed Fragment Structure | Significance |
| 174 | [C₁₃H₁₈]⁺˙ | Molecular Ion |
| 104 | [C₈H₈]⁺˙ | Likely corresponds to a styrenic fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for the structural characterization of this compound by identifying its functional groups and probing the nature of its chemical bonds. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The fundamental requirement for a vibration to be IR active is a change in the molecule's dipole moment during the vibration. wiley.com The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent phenyl group, the internal carbon-carbon double bond, and the aliphatic chain.
The key functional groups and their expected vibrational frequencies are:
Aromatic and Olefinic C-H Stretching: The C-H stretching vibrations of the phenyl ring (sp² C-H) and the alkene moiety (=C-H) typically appear in the region of 3100-3000 cm⁻¹. researchgate.net
Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the heptene chain (sp³ C-H) are observed in the 2960-2850 cm⁻¹ range. researchgate.net
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the heptene chain is expected to produce a moderate absorption band around 1650-1640 cm⁻¹. The C=C stretching vibrations within the phenyl ring result in a series of characteristic bands in the 1600-1450 cm⁻¹ region.
C-H Bending: Aromatic C-H out-of-plane bending vibrations are particularly diagnostic for the substitution pattern of the benzene (B151609) ring. For a monosubstituted ring, strong absorption bands are typically found in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The olefinic C-H bending for a trans-disubstituted double bond produces a strong band near 970-960 cm⁻¹.
Aromatic Overtones: Weak absorption bands, known as overtone or combination bands, can appear in the 2000-1650 cm⁻¹ region, and their pattern can also be indicative of the benzene ring's substitution pattern.
A vapor-phase IR spectrum for this compound is available in the PubChem database, confirming the presence of these characteristic functional groups. nih.gov
Interactive Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic & Olefinic (sp²) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (sp³) | 2960 - 2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C=C Stretch | Alkene | 1650 - 1640 | Medium to Weak |
| C-H Bend (Out-of-Plane) | trans-Alkene | 970 - 960 | Strong |
| C-H Bend (Out-of-Plane) | Monosubstituted Phenyl | 770 - 730 & 710 - 690 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the polarizability of the molecule. wiley.com For this compound, the C=C stretching vibrations of both the alkene and the aromatic ring are expected to produce strong signals in the Raman spectrum due to the high polarizability of the π-electron systems. Symmetrical non-polar bonds, which are weak or absent in the IR spectrum, often give strong Raman bands. The symmetric C-H stretching vibrations and the C-C single bond stretches of the alkyl backbone would also be observable. Comparing the IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels, typically using ultraviolet (UV) and visible light.
UV-Vis Absorption Spectroscopy
In this compound, the phenyl group acts as the primary chromophore, as its π-electron system is responsible for absorbing UV radiation. The carbon-carbon double bond in the heptene chain is an isolated chromophore, meaning it is not in conjugation with the phenyl ring. Its π → π* transition would result in a weak absorption band at a wavelength below 200 nm, which is often not observed with standard laboratory spectrophotometers.
The UV spectrum is therefore dominated by the electronic transitions of the monosubstituted benzene ring:
E₂-Band: This is a strong absorption band typically occurring around 200-210 nm, arising from an allowed electronic transition within the benzene ring.
B-Band: This band, appearing around 255-265 nm, is characteristic of the benzene ring and is due to a symmetry-forbidden transition. It exhibits a lower molar absorptivity compared to the E-band and often displays fine vibrational structure. The presence of an alkyl substituent causes a slight red-shift (bathochromic shift) compared to unsubstituted benzene.
While direct experimental data for this compound is not widely published, a related compound, (E)-7-phenyl-2-heptene-4,6-diyn-1-ol, which has a much more extended conjugated system, shows multiple absorption maxima (λmax) between 208 and 317 nm. oup.com This highlights how extending conjugation dramatically shifts absorption to longer wavelengths.
Interactive Table 2: Expected UV-Vis Absorption Bands for this compound
| Band Name | Electronic Transition | Expected λmax (nm) | Chromophore |
| E₂-Band | π → π | ~210 | Phenyl Ring |
| B-Band | π → π (Forbidden) | ~260 | Phenyl Ring |
| π → π | π → π | <200 | Alkene C=C |
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited singlet state. While aromatic compounds are often fluorescent, simple monosubstituted benzenes like toluene (B28343) or ethylbenzene (B125841) are generally weak emitters with low quantum yields. The lack of an extended conjugated system and the conformational flexibility of the heptene chain in this compound provide efficient non-radiative decay pathways (such as vibrational relaxation and internal conversion) for the excited state to return to the ground state. Consequently, this compound is not expected to exhibit significant fluorescence.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
Since this compound is a liquid under standard conditions, X-ray crystallography cannot be performed on the parent compound itself. However, the technique is invaluable for the structural elucidation of solid derivatives of this compound. If a crystalline derivative were synthesized—for example, through the introduction of functional groups that promote crystallization (e.g., carboxylic acids, amides, or heavy atoms)—its structure could be determined with high precision.
An X-ray crystallographic analysis of a suitable derivative would reveal:
Unambiguous Stereochemistry: The absolute configuration of any chiral centers and the geometry (E/Z) of the double bond.
Conformational Details: The exact torsion angles of the heptene chain and the rotational orientation of the phenyl group relative to the chain.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing information about non-covalent interactions such as van der Waals forces or hydrogen bonding (if applicable to the derivative).
While no crystal structures for derivatives of this compound are reported in the searched literature, the technique has been widely applied to determine the structures of more complex molecules containing similar phenyl and alkyl motifs, such as diarylheptanoids and substituted boroles. researchgate.netresearchgate.netd-nb.info This underscores the potential of the method for the definitive structural characterization of appropriate this compound derivatives.
Interactive Table 3: Structural Parameters Obtainable from X-ray Crystallography of a Derivative
| Parameter | Information Provided |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |
| Bond Lengths | The exact distances between bonded atoms (e.g., C=C, C-C, C-H). |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-C). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Crystal Packing | The arrangement of molecules relative to one another in the solid state. |
Theoretical and Computational Investigations of 7 Phenyl 3 Heptene
Quantum Chemical Studies on Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 7-Phenyl-3-heptene. researchgate.netmdpi.com These methods model the molecule's electron density to reveal its fundamental electronic properties. mdpi.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the molecule's reactivity.
For this compound, the HOMO is expected to be localized on the π-systems of the phenyl ring and the C=C double bond, which are the most electron-rich regions. The LUMO, conversely, would represent the most electron-deficient area, likely distributed over the antibonding π* orbitals of the same moieties. The energy gap between HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally corresponds to higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. For this compound, the π-electron clouds of the aromatic ring and the double bond would be regions of negative potential, while the hydrogen atoms would exhibit positive potential.
Table 1: Calculated Quantum Chemical Properties for a Representative Phenylalkene Note: This table presents typical data obtained from DFT calculations on a molecule structurally similar to this compound to illustrate the type of information generated. Values are hypothetical.
| Parameter | Calculated Value | Significance |
|---|---|---|
| $E_{HOMO}$ | -6.40 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. diva-portal.org |
| $E_{LUMO}$ | -0.85 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.55 eV | Indicates chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment (μ) | 0.45 D | Measures the overall polarity of the molecule. |
| Absolute Electronegativity (χ) | 3.625 eV | Describes the tendency to attract electrons. researchgate.net |
| Absolute Hardness (η) | 2.775 eV | Measures resistance to change in electron distribution. researchgate.net |
Computational Modeling of Reaction Mechanisms and Transition States (e.g., DFT calculations for catalytic performance)
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions involving this compound. researchgate.netufl.edu DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgresearchgate.net The energy of the transition state determines the activation energy barrier, which governs the reaction rate. mdpi.com
For instance, the synthesis of cyclic compounds from precursors like 1,6-enynes is often studied computationally. Theoretical investigations of PtCl₂-mediated or gold-catalyzed cycloisomerization reactions of similar enynes reveal complex multi-step pathways. chemrxiv.org These studies calculate the energies of various proposed intermediates and transition states to determine the most favorable reaction pathway. Such models can explain product distributions and stereoselectivity by comparing the activation barriers of competing pathways. chemrxiv.org
In the context of catalytic performance, DFT can model the interaction of this compound or its precursors with a catalyst. researchgate.net For example, in olefin polymerization or hydrogenation, calculations can reveal how the electronic and steric properties of the catalyst's ligands influence its activity and selectivity. rsc.orgacs.orgrsc.org By modeling the binding of the olefin to the metal center and the subsequent insertion or transformation steps, researchers can rationalize experimental observations and design more efficient catalysts. rsc.orgresearchgate.net
Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways Note: This table illustrates how DFT calculations can be used to compare different mechanistic pathways in a hypothetical catalyzed reaction of a 7-phenyl-enyne precursor. Values are hypothetical.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Path A: 5-exo-dig Cyclization | Initial cyclization forms a five-membered ring. | 18.5 | Less favored |
| Path B: 6-endo-dig Cyclization | Initial cyclization forms a six-membered ring. | 15.2 | More favored |
| Path C: Ene Reaction | A concerted pericyclic reaction pathway. | 22.1 | Least favored |
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for identifying and characterizing molecules. acs.org Methods like DFT can calculate the vibrational frequencies corresponding to an infrared (IR) spectrum or the nuclear magnetic shielding constants that translate to NMR chemical shifts. oup.com For this compound, predicted ¹H and ¹³C NMR spectra can help assign experimental signals and confirm the structure, especially the stereochemistry around the double bond. oup.com
The molecule's flexibility, arising from the rotatable single bonds in the heptene (B3026448) chain, gives rise to multiple conformations (conformers). Conformational analysis, often performed using a combination of molecular mechanics (MM) and higher-level quantum methods like DFT, is used to identify the most stable three-dimensional structures. researchgate.net The analysis involves systematically rotating bonds to explore the potential energy surface and find all low-energy minima.
For this compound, the key conformational variables include the torsion angles along the C-C backbone and the orientation of the phenyl group. The relative energies of these conformers determine their population at a given temperature. The results of such studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions.
Table 3: Predicted Relative Energies of this compound Conformers Note: This table shows illustrative results from a conformational analysis. Energies are relative to the most stable conformer.
| Conformer | Description of Key Torsion Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | Extended alkyl chain, anti-periplanar | 0.00 | ~ 65% |
| 2 | Gauche fold in the alkyl chain | 0.85 | ~ 25% |
| 3 | Fold near the phenyl group | 1.50 | ~ 10% |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. unige.ch MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal the molecule's flexibility, conformational changes, and interactions with its environment. undip.ac.id
For this compound, MD simulations can show how the alkyl chain folds and moves, and how the phenyl group rotates. This is particularly important for understanding how the molecule might fit into a receptor site or interact with a catalytic surface.
Furthermore, MD simulations are exceptionally useful for studying solvent effects. By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, it is possible to model how the solvent structure around the solute affects its conformation and dynamics. unige.ch For instance, in a polar solvent, this compound might adopt a more compact conformation to minimize the exposure of its hydrophobic chain, whereas in a nonpolar solvent, it might be more extended. These simulations can also calculate properties like the free energy of solvation.
Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties and activities of chemicals based on their molecular structure. mdpi.comresearchgate.net The method involves creating a mathematical model that correlates a specific property (like boiling point, solubility, or chemical reactivity) with a set of calculated numbers, known as molecular descriptors, that encode structural, electronic, or topological features of the molecules. urv.catbham.ac.uk
For this compound, a QSPR model could be developed to predict its reactivity in a specific class of reactions, such as its rate of oxidation in the atmosphere. To build such a model, a dataset of related compounds with known experimental reactivity would be assembled. For each compound, a wide range of molecular descriptors would be calculated using computational software. These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe atomic connectivity.
Geometrical descriptors: Molecular surface area, volume.
Quantum-chemical descriptors: HOMO/LUMO energies, partial charges, dipole moment. researchgate.net
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to select the most relevant descriptors and build a predictive equation. mdpi.com The resulting QSPR model can then be used to estimate the reactivity of this compound and other similar compounds for which experimental data is unavailable.
Derivatization and Functionalization Strategies for 7 Phenyl 3 Heptene
Selective Functionalization of the Alkene Double Bond (e.g., epoxidation, dihydroxylation)
The internal double bond in 7-phenyl-3-heptene is a prime site for a range of addition reactions, enabling the introduction of new functional groups and the creation of chiral centers.
Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring, which can be a precursor for a variety of further transformations. This reaction is commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction proceeds via the "butterfly mechanism," where an oxygen atom is transferred to the double bond, yielding 3,4-epoxy-7-phenylheptane. Metal-catalyzed epoxidations, for example, using titanium, molybdenum, or tungsten complexes with hydrogen peroxide, offer alternative routes. organic-chemistry.org For stereoselective synthesis, asymmetric epoxidation methods, such as the Sharpless epoxidation, can be employed on allylic alcohol precursors to generate chiral epoxides. nih.gov
Dihydroxylation: The synthesis of vicinal diols from the alkene can be accomplished through several methods, leading to either syn or anti diastereomers.
Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation, using catalytic amounts of OsO₄ with a chiral ligand, can produce enantiomerically enriched diols. core.ac.uk
Anti-dihydroxylation: This is typically a two-step process involving the initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide to yield the trans-diol. researchgate.netacs.org A direct method for anti-dihydroxylation involves the use of in situ generated peroxyacetic acid from hydrogen peroxide and acetic acid. researchgate.net
| Reaction | Reagent(s) | Expected Product |
| Epoxidation | m-CPBA | 3,4-Epoxy-7-phenylheptane |
| Syn-dihydroxylation | OsO₄, NMO | 7-Phenylheptane-3,4-diol (syn) |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 7-Phenylheptane-3,4-diol (anti) |
Modifications on the Phenyl Moiety (e.g., electrophilic aromatic substitution, metalation)
The phenyl group of this compound can undergo functionalization through various reactions, most notably electrophilic aromatic substitution (EAS). The heptenyl substituent is an alkyl group, which is generally an ortho-, para-directing and activating group for EAS. cdnsciencepub.com
Electrophilic Aromatic Substitution (EAS):
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved by treating this compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction is expected to yield a mixture of ortho- and para-nitro-7-phenyl-3-heptene. cdnsciencepub.commasterorganicchemistry.com
Halogenation: The addition of a halogen (e.g., Br, Cl) to the aromatic ring can be accomplished using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. This would produce a mixture of ortho- and para-halo-7-phenyl-3-heptene. cdnsciencepub.com
Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be performed using an acyl halide or alkyl halide with a Lewis acid catalyst. For instance, acylation with acetyl chloride and AlCl₃ would yield ortho- and para-acetyl-7-phenyl-3-heptene. masterorganicchemistry.com
Metalation: Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. This involves the deprotonation of a position ortho to a directing group, followed by reaction with an electrophile. While the alkyl chain in this compound is not a strong directing group, related strategies involving palladium-catalyzed C-H activation can achieve selective functionalization of the phenyl ring. chemistrysteps.com
Chain Extension and Shortening Reactions at Terminal Positions
Modifying the length of the heptene (B3026448) chain in this compound can lead to a diverse range of analogs. These transformations typically involve multi-step sequences.
Chain Shortening: Ozonolysis is a robust method for cleaving carbon-carbon double bonds. youtube.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the double bond at the C3 and C4 positions. masterorganicchemistry.comontosight.ai This would result in the formation of two shorter aldehyde fragments: butanal and 4-phenylbutanal (B95494). Oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield the corresponding carboxylic acids: butanoic acid and 4-phenylbutanoic acid. youtube.com
Chain Extension: Chain extension can be achieved by first converting one of the terminal ends of the molecule into a reactive functional group. For example, the aldehydes produced from ozonolysis can serve as starting points for chain extension reactions.
Wittig Reaction: The 4-phenylbutanal obtained from ozonolysis can be reacted with a phosphonium (B103445) ylide in a Wittig reaction to form a new alkene, thereby extending the carbon chain. acs.org
Corey-Fuchs Reaction: Aldehydes can also be converted to terminal alkynes via a one-carbon homologation using the Corey-Fuchs reaction. nih.gov This alkyne can then be further functionalized.
Hydroformylation: The double bond of this compound can be directly functionalized to introduce an aldehyde group, which also extends the chain by one carbon. This reaction, known as the oxo process, involves treating the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a metal catalyst like cobalt or rhodium. libretexts.orgresearchgate.net This would produce a mixture of isomeric aldehydes.
Synthesis of Analogs with Varied Phenyl and Alkene Substitutions
The synthesis of analogs of this compound with different substituents on the phenyl ring or the alkene chain allows for the fine-tuning of the molecule's properties. Research on related diarylheptanoids and other similar structures demonstrates the feasibility of creating a wide array of analogs.
Analogs with Varied Phenyl Substituents: The synthesis of analogs with different functional groups on the phenyl ring is well-documented for related compounds. These substitutions can be introduced either by performing electrophilic aromatic substitution on the parent molecule or by starting the synthesis with an already substituted phenyl-containing precursor. Examples from related syntheses include:
Hydroxy and Methoxy (B1213986) Analogs: The synthesis of diarylheptanoids often involves precursors with hydroxyl (-OH) or methoxy (-OCH₃) groups on the phenyl rings. youtube.com
Halo and Nitro Analogs: Analogs bearing halogens (e.g., -Br) or nitro groups (-NO₂) on the phenyl ring have been synthesized in the context of creating bicycloheptene derivatives.
Other Substituted Phenyl Groups: A variety of substituted phenyl groups, including those with methyl, fluoro, chloro, and trifluoromethyl substituents, have been used in the synthesis of complex molecules, indicating the broad scope of possible phenyl modifications.
Alkoxy Analogs: An example of a related structure is 3-heptene, 5,7,7-triethoxy-, which features multiple ether linkages on the heptene backbone.
Alkynyl Analogs: The internal alkene can be replaced by an alkyne. For instance, 7-phenyl-6-heptyn-3-ol is a known compound where a triple bond is present in the chain.
Diarylheptanoids: A large class of related natural products are the diarylheptanoids, which feature a second phenyl group at the other end of the seven-carbon chain and often have additional functional groups like hydroxyls or ketones along the chain. nih.govyoutube.com
Below is a table summarizing some of the synthesized analogs based on related structures.
| Analog Type | Example Compound Name | Key Structural Variation |
| Hydroxylated Phenyl | (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol | Introduction of a second, hydroxylated phenyl group and diol functionality on the chain. nih.gov |
| Methoxy-substituted Phenyl | 6-(4-methoxyphenyl)-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene | Methoxy group on one of the phenyl rings in a related bicyclic structure. |
| Nitro-substituted Phenyl | 6-(4-nitrophenyl)-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene | Nitro group on one of the phenyl rings in a related bicyclic structure. |
| Bromo-substituted Phenyl | 6-(3-bromophenyl)-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene | Bromo group on one of the phenyl rings in a related bicyclic structure. |
| Alkoxy-substituted Chain | 3-Heptene, 5,7,7-triethoxy- | Ethoxy groups attached to the heptene chain. |
| Alkynyl Chain | 7-Phenyl-6-heptyn-3-ol | An alkyne and a hydroxyl group on the seven-carbon chain. |
Applications in Advanced Organic Synthesis and Materials Science
Role as Building Blocks and Intermediates in Complex Organic Synthesis
7-Phenyl-3-heptene and its structural analogs serve as valuable building blocks and intermediates in the synthesis of more complex organic molecules, particularly in the construction of diarylheptanoids and related natural products. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. wikipedia.org These compounds have garnered significant interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. wikipedia.orgnih.gov
The synthesis of these complex natural products often involves multi-step sequences where phenylalkenes, such as this compound, can be envisioned as key precursors. Synthetic strategies towards diarylheptanoids frequently employ coupling reactions, such as the Suzuki coupling, to form the carbon-carbon bonds necessary to construct the diarylheptanoid backbone. nih.gov In such synthetic routes, a molecule like this compound could be modified at the phenyl ring or the double bond to introduce functional groups necessary for these coupling reactions. For instance, halogenation of the phenyl ring would prepare it for cross-coupling with another aryl partner.
Furthermore, the double bond in this compound can undergo various transformations to introduce chirality and additional functional groups. For example, asymmetric epoxidation or dihydroxylation reactions can install stereocenters, which are often crucial for the biological activity of the target natural products. researchgate.net While direct examples of the use of this compound in the total synthesis of a specific complex molecule are not extensively documented in publicly available literature, the structural motif is a recurring theme in the retrosynthetic analysis of many bioactive compounds.
Precursors for Specialty Chemicals and Fine Chemicals Production
The reactivity of this compound makes it a potential precursor for the production of a variety of specialty and fine chemicals. These are typically high-value, low-volume chemicals used in niche applications. The transformation of this compound can lead to the synthesis of fragrances, and other functional organic molecules.
For instance, related phenylalkene structures are utilized in the fragrance industry. A patent for fragrance compounds describes the synthesis of 3-methyl-7-phenyl-2-heptenenitrile and 3-methyl-7-phenyl-3-heptenenitrile, which possess peach, fruity, and lactone-like odors. Although these are derivatives of this compound, their synthesis from a common precursor, 6-phenylhexan-2-one, highlights the potential of the C7-phenyl scaffold in generating commercially valuable aroma chemicals.
Moreover, the oxidation of the double bond in this compound could yield various oxygenated derivatives, such as epoxides, diols, or ketones. These functionalized molecules can serve as intermediates in the synthesis of a broader range of fine chemicals. For example, a related compound, 4,6-heptadiyn-2-ol, 7-phenyl-, (2R)-, is noted for its use as a building block in the synthesis of complex organic molecules and polymers, as well as in the production of specialty chemicals with unique properties. benchchem.com This underscores the potential of the 7-phenylheptane framework in the fine chemicals sector. The selective hydrogenation of the double bond can also produce 1-phenylheptane, a simple alkylbenzene that could find use as a solvent or as a starting material in other chemical processes.
Integration into Polymer Architectures and Macromolecular Design
Phenylalkenes are a significant class of monomers in polymer science, and by extension, this compound represents a monomer with the potential for creating polymers with unique architectures and properties. The presence of the phenyl group can impart desirable characteristics such as increased thermal stability, altered solubility, and the potential for post-polymerization functionalization. routledge.com
Research on the polymerization of related alkenes provides insight into the potential behavior of this compound. For example, studies on the chain-walking polymerization of trans-3-heptene (B81421) using phenyl-substituted α-diimine nickel catalysts have shown the production of branched, amorphous polymers. vulcanchem.commdpi.com This type of polymerization allows the catalyst to "walk" along the polymer chain, creating branches and resulting in materials with distinct properties compared to their linear counterparts. Given the structural similarity, it is plausible that this compound could undergo similar chain-walking polymerization to yield highly branched polyolefins with pendant phenylpropyl groups.
The incorporation of phenylalkenes into polymer backbones is a known strategy for designing functional polymers. mpg.de The phenyl group can be chemically modified after polymerization, a technique known as post-polymerization functionalization. rsc.org This allows for the introduction of a wide range of functional groups onto the polymer, tailoring its properties for specific applications such as drug delivery, sensors, or advanced coatings. resolvemass.camdpi.comnih.gov For instance, the phenyl groups in a polymer derived from this compound could be sulfonated, nitrated, or halogenated to alter the polymer's polarity, reactivity, and binding capabilities.
Table 1: Potential Polymerization Behavior of this compound based on Related Phenylalkenes
| Polymerization Method | Potential Polymer Architecture | Key Features of Resulting Polymer | Potential Applications |
|---|---|---|---|
| Chain-walking polymerization | Hyperbranched with pendant phenylpropyl groups | Amorphous, potentially elastomeric, tunable glass transition temperature | Adhesives, elastomers, compatibilizers |
| Coordination polymerization | Linear with pendant phenylpropyl groups | Increased thermal stability, altered refractive index | Specialty plastics, optical materials |
Emerging Applications in Chemical Technologies, such as Advanced Functional Materials and Catalysis Supports
The development of advanced functional materials often relies on the design of molecules with specific structural and electronic properties. scielo.org.mx The combination of an aliphatic chain and an aromatic ring in this compound makes it an interesting candidate for the development of such materials.
One emerging area is the use of organic molecules as supports for catalysts. wikipedia.org A catalyst support is a material to which a catalyst is affixed, often to increase the surface area and stability of the active catalytic species. wikipedia.org Polymers derived from this compound could be functionalized to chelate metal ions, creating polymer-supported catalysts. mdpi.com These catalysts offer the advantage of being easily separable from the reaction mixture, combining the benefits of homogeneous and heterogeneous catalysis. The phenyl groups within the polymer matrix could be modified with ligands capable of binding to catalytically active metals.
Furthermore, the functionalization of materials like zeolites with organic molecules can lead to novel hybrid materials with tailored properties for applications in catalysis and separations. scielo.org.mx While there is no direct literature on the use of this compound for this purpose, the principle of functionalizing inorganic supports with organic molecules is well-established. The alkene or phenyl group of this compound could potentially be used to graft the molecule onto a solid support, creating a new interface with unique chemical properties.
The field of advanced functional materials also encompasses the development of materials with specific optical or electronic properties. The phenyl group in polymers derived from this compound could be modified to create conjugated systems, potentially leading to materials with interesting photophysical or conductive properties.
Emerging Research Directions and Future Perspectives
Development of Novel Stereoselective and Enantioselective Synthetic Routes
The synthesis of specific stereoisomers of 7-Phenyl-3-heptene is a critical area of research, as different isomers can exhibit distinct biological activities and physical properties. Current research is geared towards the development of highly efficient stereoselective and enantioselective synthetic routes.
Table 1: Comparison of Potential Stereoselective Synthetic Methods
| Method | Key Features | Potential Application for this compound | Reference |
| Asymmetric Aldol Reaction | Formation of C-C bonds with control over stereocenters. | Synthesis of hydroxylated derivatives with specific stereochemistry. | researchgate.netresearchgate.net |
| Sharpless Epoxidation | Enantioselective epoxidation of allylic alcohols. | Introduction of chiral epoxide for further functionalization. | researchgate.net |
| Olefin Metathesis | Formation of C=C bonds with potential for stereoselectivity. | Z-selective synthesis of the double bond. | mdpi.com |
| Asymmetric Hydrogenation | Enantioselective reduction of prochiral substrates. | Synthesis of chiral saturated derivatives. | acs.org |
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. mlsu.ac.in The goal is to develop processes that are more environmentally benign, economically viable, and safer.
Key areas of focus in green chemistry that are relevant to the synthesis of this compound include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mlsu.ac.in Rearrangement and addition reactions are generally more atom-economical than substitution reactions. mlsu.ac.in
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. researchgate.net The development of solvent-free reaction conditions is also a significant goal. umb.edu
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in The use of microwave irradiation or ultrasonication can sometimes accelerate reactions and reduce energy requirements. researchgate.net
Catalysis: Employing catalysts, especially heterogeneous catalysts that can be easily recovered and reused, to improve reaction efficiency and reduce waste. snu.ac.kr Biocatalysis, using enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts.
While specific studies on the green synthesis of this compound are not yet prevalent, the broader trends in organic synthesis suggest a move towards catalytic, atom-economical reactions performed under mild conditions.
Mechanistic Elucidation of Underexplored Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, several types of reactions remain underexplored from a mechanistic standpoint.
One area of interest is the detailed mechanism of transition-metal-catalyzed reactions, such as hydroarylation or cyclization reactions involving the double bond of this compound. acs.org Understanding the elementary steps, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination, can lead to the design of more efficient catalysts and the prediction of reaction outcomes. researchgate.net
The study of cycloaddition reactions, such as [4π + 2σ] cycloadditions, could also reveal novel pathways for constructing complex polycyclic structures from the this compound scaffold. researchgate.net The reactivity of the double bond in this compound towards different types of reagents and under various reaction conditions warrants further investigation.
Kinetic studies, isotopic labeling experiments, and in situ spectroscopic monitoring are powerful tools for elucidating reaction mechanisms. researchgate.net Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the structures of intermediates and transition states, complementing experimental findings. acs.org
Advanced Characterization Techniques and Computational Methods for Phenyl-Heptene Analysis
The unambiguous characterization of this compound and its derivatives, including the determination of their stereochemistry, is essential for understanding their properties and reactivity. A range of advanced analytical techniques are employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides fundamental structural information. nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity within the molecule. Chiral shift reagents or the synthesis of diastereomeric derivatives can be used to determine enantiomeric purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. rsc.org Different ionization techniques can provide information about the molecular weight and fragmentation patterns.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are increasingly used to predict the structures and relative energies of different isomers and conformers of phenyl-heptenes. researchgate.netarchivepp.com These calculations can aid in the assignment of NMR spectra and provide insights into the factors governing stereoselectivity in reactions. researchgate.net
The combination of experimental data from advanced spectroscopic techniques with theoretical predictions from computational models provides a powerful approach for the comprehensive analysis of this compound and its reaction products. researchgate.net
Opportunities in the Design of Novel Chemical Entities Based on the this compound Scaffold
The this compound scaffold holds potential for the design of new chemical entities with interesting biological or material properties. The phenyl group and the heptene (B3026448) chain can be systematically modified to create libraries of new compounds for screening.
The concept of bioisosterism , where a part of a molecule is replaced by another with similar physical or chemical properties, is a common strategy in drug discovery. The this compound moiety could potentially serve as a bioisostere for other structural motifs found in biologically active molecules. researchgate.net For example, the phenyl group is a common feature in many drugs, and modifications to the attached alkyl chain can influence properties like lipophilicity and metabolic stability. wikipedia.org
Furthermore, the double bond in this compound provides a handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This makes the this compound scaffold a versatile starting point for the synthesis of novel compounds for various applications, including medicinal chemistry and materials science. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The development of new synthetic methodologies, as discussed in the preceding sections, will be crucial for unlocking the full potential of this promising chemical scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Phenyl-3-heptene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Common methods include olefin metathesis or alkylation of phenyl-substituted alkenes. For example, the Wurtz reaction (using sodium/magnesium with alkyl halides) is a classical approach . Optimization involves controlling temperature, solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. GC-MS and NMR should be used to monitor intermediate purity .
Q. How can researchers confirm the structural identity of this compound, particularly distinguishing between stereoisomers?
- Methodological Answer : Use a combination of and NMR to identify the double bond geometry (cis/trans) at the 3-heptene position. NOESY spectra can resolve stereochemical ambiguities. High-resolution mass spectrometry (HRMS) validates the molecular formula (CH) .
Q. What are the key physical properties (e.g., boiling point, solubility) of this compound, and how do they influence experimental design?
- Methodological Answer : The compound’s hydrophobicity (logP ~4.2) necessitates nonpolar solvents (e.g., hexane) for reactions. Boiling point (~210°C) dictates distillation conditions. Solubility data from NIST Standard Reference Database 69 should be cross-verified with experimental measurements .
Advanced Research Questions
Q. What challenges arise in interpreting spectroscopic data for this compound derivatives, and how can conflicting results be resolved?
- Methodological Answer : Overlapping signals in NMR (e.g., phenyl protons vs. alkene protons) require advanced techniques like 2D-COSY or -decoupling (if fluorinated analogs are synthesized). Contradictions between experimental and computational spectra (e.g., IR stretching frequencies) should be addressed via DFT calculations (B3LYP/6-31G*) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems, such as hydrogenation or epoxidation?
- Methodological Answer : Molecular docking (AutoDock Vina) and transition-state modeling (Gaussian 16) can simulate interactions with catalysts like Pd/C or Sharpless epoxidation agents. Compare activation energies (ΔG‡) to prioritize experimental trials .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility in multi-step reactions?
- Methodological Answer : Implement statistical design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Use HPLC with chiral columns to assess enantiomeric excess in asymmetric syntheses. Document deviations using FAIR data principles .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer : Theoretical predictions (e.g., via ChemAxon or ACD/Labs) may not account for polymorphism. Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. Cross-reference crystallography data (if available) with Cambridge Structural Database entries .
Q. What ethical and methodological standards apply when studying the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
